Synthesis and Structural Elucidation of (2R,4S)-Teneligliptin: A Technical Whitepaper
Synthesis and Structural Elucidation of (2R,4S)-Teneligliptin: A Technical Whitepaper
Executive Summary & The Stereochemical Imperative
In the landscape of modern antidiabetic pharmacotherapy, Teneligliptin stands out as a highly potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. The active pharmaceutical ingredient (API) is stringently defined by its absolute stereochemistry, existing as the (2S,4S)-enantiomer[2]. However, during the process development and scale-up of chiral drugs, the formation of stereoisomeric impurities—such as the (2R,4S)-diastereomer—is an inevitable chemical risk that must be thoroughly profiled[3].
Regulatory guidelines mandate that chiral impurities be controlled, typically to thresholds of <0.1% to 0.15%[4]. To validate the analytical methodologies capable of detecting these minute impurities, the deliberate, targeted synthesis and definitive structural elucidation of reference standards like (2R,4S)-Teneligliptin are critical. As a Senior Application Scientist, I approach this not merely as a synthetic exercise, but as a holistic, self-validating system where molecular design (synthesis) is inextricably linked to spatial confirmation (NMR/MS).
Rationale and Causality in Stereoselective Synthesis
Standard (2S,4S)-Teneligliptin relies on a trans geometrical relationship between the bulky thiazolidine-carbonyl moiety at C2 and the piperazinyl moiety at C4. To synthesize the (2R,4S)-diastereomer—where these functional groups are cis to each other—the synthetic strategy must selectively invert the C2 stereocenter relative to the native API.
The most chemically robust method to achieve this is via a convergent reductive amination pathway[5]. By starting with an enantiopure (2R)-4-oxo-pyrrolidine derivative, we establish the anomalous C2 center early. The subsequent reductive amination at C4 utilizing sodium triacetoxyborohydride (
Caption: Workflow for the stereoselective synthesis of (2R,4S)-Teneligliptin.
Protocol 1: Step-by-Step Synthesis of (2R,4S)-Teneligliptin
-
Activation: Dissolve 1.0 equivalent of 9H-fluoren-9-ylmethyl (2R)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) at 0–5 °C under a nitrogen atmosphere.
-
Coupling: Add 1.05 equivalents of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate[6]. Stir for 30 minutes to allow the formation of the intermediate iminium ion.
-
Reduction: Slowly introduce 1.5 equivalents of sodium triacetoxyborohydride (
)[5]. The use of triacetoxyborohydride is critical as its mild reducing power prevents over-reduction and maximizes diastereoselectivity. -
Maturation: Allow the reaction matrix to warm to ambient temperature (20–25 °C) and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous
, and concentrate under reduced pressure. -
Deprotection: Treat the resulting protected intermediate with a 20% solution of piperidine in N,N-dimethylformamide (DMF) or mild acidic conditions (depending on the protecting group) at 80 °C to yield the crude (2R,4S)-Teneligliptin[4].
-
Purification: Recrystallize from a mixture of methanol and tert-butanol to achieve >99% diastereomeric purity[5].
Advanced Structural Elucidation
Synthesizing the molecule is only the first half of the system; unequivocally proving its 3D architecture requires orthogonally designed analytical techniques.
Mass Spectrometry (LC-MS/MS) Profiling
While MS cannot differentiate stereoisomers directly, it is mandatory for confirming the exact mass and structural connectivity of the synthetic impurity. Teneligliptin exhibits a specific fragmentation signature under collision-induced dissociation (CID). The precursor ion
Nuclear Magnetic Resonance (2D-NOESY) Logic
The gold standard for stereochemical elucidation in solution is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY experiment[8].
-
In the native (2S,4S)-API , the protons at C2 and C4 are both situated on the same face of the pyrrolidine ring (cis relationship). Because their internuclear distance is
, they exhibit a strong NOE cross-peak . -
In our synthesized (2R,4S)-impurity , the C2 stereocenter is inverted. The C2-proton is now trans to the C4-proton. The pseudo-axial/equatorial ring pucker forces their spatial distance to
, resulting in the absence or severe attenuation of the NOE cross-peak .
Caption: Logic pathway for differentiating Teneligliptin diastereomers via NOESY NMR.
Protocol 2: High-Resolution NMR Acquisition
-
Dissolve 10 mg of the highly purified (2R,4S)-Teneligliptin in 0.6 mL of deuterated dimethyl sulfoxide (
) to restrict rapid proton exchange. -
Acquire a standard 1D
NMR (600 MHz) mapping the C2 proton (~4.5 ppm) and C4 proton (~3.7 ppm) regions[4]. -
Execute a 2D NOESY pulse sequence with a carefully calibrated mixing time of 400 ms. (A mixing time that is too long will cause spin diffusion, creating false-positive cross-peaks).
-
Process the F1/F2 dimensions and verify the absence of off-diagonal correlations between the C2-H and C4-H resonances.
Chiral Chromatographic Resolution & Quality Control
Once structurally validated, the (2R,4S)-isomer must be chromatographically resolved from the (2S,4S)-API for routine lot release testing. Reverse-phase chromatography fails here; specialized chiral stationary phases (CSPs) are required. Immobilized polysaccharide columns, particularly cellulose-based variants like CHIRALPAK IC-3, are highly effective[9]. The helical cavities of the polysaccharide selectively include or exclude the isomers based on their distinct 3D topological footprints.
Protocol 3: Chiral HPLC Separation Methodology
-
Column: CHIRALPAK IC-3 (4.6 mm × 250 mm, 3 μm particle size)[9].
-
Mobile Phase Preparation: Mix Ethanol, Acetonitrile, and Ethanolamine in a volume ratio of 90:10:0.1 (v/v/v)[9]. The trace ethanolamine is an essential basic additive that neutralizes free silanols and suppresses secondary electrostatic interactions with the piperazine nitrogens, eliminating peak tailing.
-
Parameters: Set column oven temperature to 15 °C. Establish an isocratic flow rate of 0.7 mL/min.
-
Detection: Monitor UV absorbance at 250 nm.
-
Injection: Inject 10 μL of a 1.0 mg/mL sample matrix.
Quantitative Data Summaries
Table 1: Theoretical UPLC-MS/MS Fragmentation Signature
| Fragment Ion (
Table 2: Chiral Chromatographic Profiling Limits
| Target Compound | Absolute Configuration | Rel. Retention Time (RRT) | Regulatory Limit (%) |
|---|---|---|---|
| Teneligliptin API | (2S, 4S) | 1.00 | N/A (Main Peak) |
| Impurity 1 | (2R, 4S) | ~0.85 | < 0.1% to 0.15%[5] |
| Impurity 2 | (2S, 4R) | ~1.12 | < 0.1% to 0.15%[5] |
| Impurity 3 | (2R, 4R) | ~1.25 | < 0.1% to 0.15%[5] |
(Note: RRT values are representative system suitability targets based on typical polysaccharide CSP behavior).
References
-
Teneligliptin - Inxight Drugs: Details. National Center for Advancing Translational Sciences (NCATS). URL: [Link]
-
TENELIGLIPTIN HYDROBROMIDE HYDRATE - precisionFDA. U.S. Food and Drug Administration (FDA). URL: [Link]
-
Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Semantic Scholar. URL:[Link]
- Process for the preparation of teneligliptin (Patent US9518048B2). Google Patents.
-
Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase. Bentham Science Publishers. URL:[Link]
- Patent Application Publication US 2015/0203484 A1. Googleapis / Patent Office.
Sources
- 1. Teneligliptin [drugs.ncats.io]
- 2. GSRS [precision.fda.gov]
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- 5. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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